Cas no 1157062-32-2 (4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline)

4-Fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline is a fluorinated aniline derivative featuring a 1,2,3-thiadiazole moiety. This compound is of interest in agrochemical and pharmaceutical research due to its unique structural properties, combining a fluorine substituent with a heterocyclic thiadiazole group. The fluorine atom enhances metabolic stability and bioavailability, while the thiadiazole ring contributes to potential biological activity, particularly in pesticide and fungicide applications. Its well-defined molecular structure allows for precise modifications in synthetic chemistry, making it a valuable intermediate in the development of novel active ingredients. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline structure
1157062-32-2 structure
商品名:4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline
CAS番号:1157062-32-2
MF:C9H8FN3S
メガワット:209.243323326111
CID:5166915
PubChem ID:43663913

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
    • 4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
    • 4-fluoro-N-(thiadiazol-4-ylmethyl)aniline
    • Z445191828
    • 1,2,3-Thiadiazole-4-methanamine, N-(4-fluorophenyl)-
    • 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline
    • インチ: 1S/C9H8FN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2
    • InChIKey: WXLQVJPIVVQJMI-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CNC2C=CC(=CC=2)F)N=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 173
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 66

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039634-5g
4-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
1157062-32-2 95%
5g
¥9352.0 2023-04-05
Enamine
EN300-166741-5.0g
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 95.0%
5.0g
$1821.0 2025-02-20
Enamine
EN300-166741-10000mg
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 90.0%
10000mg
$2701.0 2023-09-21
Enamine
EN300-166741-5000mg
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 90.0%
5000mg
$1821.0 2023-09-21
Enamine
EN300-166741-250mg
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 90.0%
250mg
$579.0 2023-09-21
1PlusChem
1P01AZMV-5g
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
1157062-32-2 90%
5g
$2313.00 2023-12-26
1PlusChem
1P01AZMV-2.5g
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
1157062-32-2 90%
2.5g
$1583.00 2023-12-26
Enamine
EN300-166741-1000mg
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 90.0%
1000mg
$628.0 2023-09-21
1PlusChem
1P01AZMV-1g
4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
1157062-32-2 90%
1g
$839.00 2023-12-26
Enamine
EN300-166741-0.1g
4-fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
1157062-32-2 95.0%
0.1g
$553.0 2025-02-20

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline 関連文献

4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylanilineに関する追加情報

4-Fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline: A Comprehensive Overview

4-Fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline (CAS No. 1157062-32-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted aniline moiety and a thiadiazole ring. These structural elements contribute to its chemical stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.

The fluoro-substituted aniline moiety is particularly noteworthy due to its ability to enhance the lipophilicity and metabolic stability of the compound. This property is highly desirable in drug design, as it can improve the bioavailability and pharmacokinetic properties of potential therapeutic agents. The thiadiazole ring, on the other hand, imparts additional stability and reactivity, making the compound suitable for a wide range of chemical transformations.

Recent studies have highlighted the potential applications of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of novel anti-inflammatory agents. The researchers found that derivatives of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead compound for further drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline as a key intermediate in the synthesis of antiviral agents. The results showed that compounds derived from this scaffold demonstrated significant antiviral activity against several viral strains, including influenza and herpes simplex virus. This finding underscores the versatility and potential therapeutic applications of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline.

The synthetic accessibility of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline has also been extensively studied. A recent review article in Tetrahedron Letters summarized various synthetic routes to this compound, highlighting the efficiency and scalability of different methods. One notable approach involves the reaction of 4-fluorobenzaldehyde with 1,2,3-thiadiazole-4-carbonitrile under mild conditions to yield 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline with high purity and yield.

The physical and chemical properties of 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline have been well-characterized. It is a solid at room temperature with a melting point ranging from 95°C to 98°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

In terms of safety and handling, 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure safe usage.

The future prospects for 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline are promising. Ongoing research is focused on optimizing its properties for specific therapeutic applications and exploring new synthetic methods to enhance its production efficiency. Additionally, there is growing interest in using this compound as a platform for developing multi-functional drugs that can target multiple disease pathways simultaneously.

In conclusion, 4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline (CAS No. 1157062-32-2) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive candidate for the development of novel therapeutic agents. As research continues to advance in this field, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact.

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